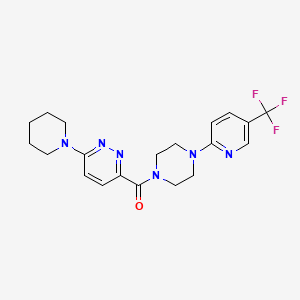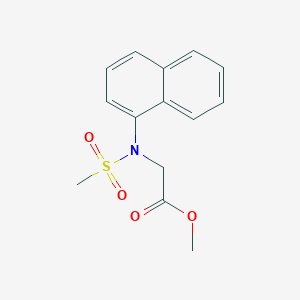![molecular formula C14H16F3IO3S2Si B2901895 Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate CAS No. 175224-35-8](/img/structure/B2901895.png)
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C14H16F3IO3S2Si and a molecular weight of 508.38 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H16F3IO3S2Si . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), iodine (I), oxygen (O), sulfur (S), and silicon (Si) atoms.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 508.38 . It should be stored under inert gas and is sensitive to moisture .Applications De Recherche Scientifique
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate has a variety of applications in scientific research. It has been used in the synthesis of organic compounds, the generation of free radicals, and the synthesis of polymers. It is also used in the synthesis of heterocyclic compounds, such as thiophenes, and in the synthesis of pharmaceuticals. This compound has also been used in the synthesis of nanomaterials, such as carbon nanotubes, and as a catalyst in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate is not fully understood. However, it is believed that the reaction of the this compound with the organic compound results in the formation of a new carbon-iodonium bond. The reaction is believed to involve the formation of an electrophilic iodonium ion, which reacts with the organic compound. The reaction is believed to be catalyzed by the presence of a base, such as a hydroxide ion, which helps to stabilize the resulting carbon-iodonium bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on biological systems. In particular, it has been shown to inhibit the growth of certain bacteria and fungi, and to have an effect on the metabolism of certain enzymes. It has also been shown to have an effect on the activity of certain hormones, such as insulin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate in laboratory experiments include its high reactivity and its ability to form stable carbon-iodonium bonds. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of this compound is that it is a strong oxidizing agent and can be hazardous if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate in scientific research. These include further exploration of its potential applications in the synthesis of organic compounds, the generation of free radicals, and the synthesis of polymers. In addition, further research could be conducted into its potential applications in the synthesis of nanomaterials, such as carbon nanotubes, and its potential use as a catalyst in the synthesis of organic compounds. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential effects on the activity of certain hormones.
Méthodes De Synthèse
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate can be synthesized by the reaction of trimethylsilyl thiophenol with iodonium trifluoromethanesulfonate in a methanol solution. The reaction is carried out at room temperature, with the reaction mixture stirred for 24 hours. The reaction is complete when a white precipitate forms. The precipitate is collected and dried to obtain the desired product.
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention . If it comes in contact with skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
Propriétés
IUPAC Name |
phenyl-(4-trimethylsilylthiophen-3-yl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ISSi.CHF3O3S/c1-16(2,3)13-10-15-9-12(13)14-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCCIBUNHGRTM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CSC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3IO3S2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175224-35-8 |
Source


|
| Record name | Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)


![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)

![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)
![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2901824.png)
![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)
![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2901835.png)